Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chlorine, iodine, and methyl groups, as well as an ethyl ester functional group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclocondensation of amino pyrazoles with enaminones or chalcones in the presence of sodium halides (such as sodium iodide or sodium chloride) under mild conditions . The reaction is often carried out in solvents like acetonitrile or tetrahydrofuran (THF) with the aid of Lewis acid promoters such as Yb(OTf)3 . The final product is obtained after purification steps, including extraction with ethyl acetate and drying over anhydrous sodium sulfate .
Chemical Reactions Analysis
Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Scientific Research Applications
Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its neuroprotective effects are mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- 7-Chloro-3-iodo-5-(4-methoxy-2-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity, biological activity, and potential applications. The unique combination of chlorine, iodine, and methyl groups in this compound contributes to its distinct properties and makes it a valuable compound for various research purposes.
Properties
Molecular Formula |
C10H9ClIN3O2 |
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Molecular Weight |
365.55 g/mol |
IUPAC Name |
ethyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H9ClIN3O2/c1-3-17-10(16)6-4-7(11)15-9(13-6)8(12)5(2)14-15/h4H,3H2,1-2H3 |
InChI Key |
SMEFYIWRINKCMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C(=NN2C(=C1)Cl)C)I |
Origin of Product |
United States |
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